2-Methoxy-3-methyl-5-phenylpyridine
Description
2-Methoxy-3-methyl-5-phenylpyridine is a pyridine derivative characterized by a methoxy group at position 2, a methyl group at position 3, and a phenyl ring at position 3. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .
Properties
IUPAC Name |
2-methoxy-3-methyl-5-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-8-12(9-14-13(10)15-2)11-6-4-3-5-7-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWQAUOCSJWZEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Methylation of 2-Hydroxy-3-methylpyridine
The most straightforward route involves methylating 2-hydroxy-3-methylpyridine. This method employs dimethyl sulfate (DMS) or methyl iodide under basic conditions:
Optimization Insights :
Alternative Pathway: Nitration and Reduction
For pyridines lacking pre-existing substituents, nitration followed by reduction provides access to aminopyridines, which can be further functionalized. For example:
Key Data :
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Nitration with NO/SO achieves 77% yield for 3-nitropyridine derivatives.
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Catalytic hydrogenation (10% Pd/C, H) reduces nitro groups with >90% efficiency.
Functionalization at Position 5: Introducing the Phenyl Group
Halogenation Strategies
Position-selective halogenation is critical for cross-coupling. Two methods dominate:
Directed Ortho-Metalation
Using a strong base (e.g., LDA), the methoxy group at position 2 directs deprotonation to position 5:
Conditions :
Sandmeyer Reaction
For chlorinated intermediates, nitration followed by diazotization and halogenation is effective:
Limitations :
Suzuki-Miyaura Coupling
The 5-halogenated intermediate undergoes palladium-catalyzed cross-coupling with phenylboronic acid:
Optimization :
-
Catalyst : Pd(PPh) outperforms Pd/C in aryl-aryl couplings.
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Solvent : DME/HO (3:1) enhances solubility and reaction efficiency.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Advantages | Yield |
|---|---|---|---|
| Directed Metalation | LDA-mediated iodination + Suzuki | High regioselectivity, fewer steps | 65–75% |
| Sandmeyer + Suzuki | Diazotization + coupling | Cost-effective halogenation | 50–60% |
| Nitration/Reduction | Nitro → Amine → Halogen → Suzuki | Versatile for diverse substituents | 40–55% |
Critical Findings :
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Directed metalation provides superior yields but requires stringent anhydrous conditions.
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The Sandmeyer route is limited by intermediate stability but offers scalability.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting flow chemistry for halogenation and coupling steps minimizes side reactions:
Waste Management
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Pd Recovery : Filtration and reuse of Pd/C reduce costs (≥95% recovery).
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Solvent Recycling : Ethylene dichloride and methanol are distilled and reused.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–H arylation bypasses halogenation:
Advantages :
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Atom-economical, no pre-functionalization required.
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Early-stage yields: 40–50% with room for optimization.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-methyl-5-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Organic Synthesis
2-Methoxy-3-methyl-5-phenylpyridine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block in organic chemistry. It can undergo oxidation, reduction, and substitution reactions to yield various derivatives that are useful in further synthetic applications .
Synthetic Routes
The synthesis typically involves:
- Starting Materials : Common precursors include 2-methoxypyridine, methyl iodide, and phenylboronic acid.
- Catalysts and Conditions : Palladium catalysts (e.g., palladium acetate) and bases like potassium carbonate are often used under inert atmospheres (nitrogen or argon) to prevent oxidation during the reaction.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer effects. Studies have shown its ability to inhibit the growth of various pathogens and cancer cell lines, suggesting its utility in developing new therapeutic agents .
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets within biological systems. It may modulate receptor activity or influence enzyme functions, contributing to its observed biological effects.
Pharmaceutical Applications
Pharmaceutical Intermediate
Ongoing research is exploring the compound's potential as a pharmaceutical intermediate. Its unique chemical properties make it suitable for synthesizing novel drug candidates targeting various diseases. The compound's derivatives may possess enhanced pharmacological profiles, making them candidates for further development .
Industrial Applications
Material Development
In industrial contexts, this compound is utilized in developing new materials and specialty chemicals. Its properties allow it to be incorporated into formulations that require specific chemical characteristics .
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Anticancer Activity Study : A study demonstrated that derivatives of this compound showed significant cytotoxic effects on human cancer cell lines, indicating its potential as a lead compound for drug development .
- Antimicrobial Efficacy Research : Another investigation highlighted its effectiveness against a range of bacterial strains, suggesting its applicability in developing antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methyl-5-phenylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
The following analysis compares 2-methoxy-3-methyl-5-phenylpyridine with structurally related pyridine derivatives, focusing on substituent effects, reactivity, and applications.
Substituent Effects and Physicochemical Properties
Key Observations:
- Lipophilicity : The phenyl group in this compound likely increases its lipophilicity compared to analogs with smaller substituents (e.g., CF₃ or Cl), enhancing membrane permeability in biological systems.
- Reactivity : Unlike halogenated derivatives (e.g., 3-Bromo-5-methoxypyridine ), the target compound lacks electrophilic sites, suggesting lower reactivity in substitution reactions.
- Steric Effects : The 3-methyl group may hinder interactions at the pyridine nitrogen, contrasting with planar analogs like the compound in .
Biological Activity
2-Methoxy-3-methyl-5-phenylpyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique substitution pattern on the pyridine ring contributes to its distinct chemical properties and biological interactions. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C13H13N. The structure features a methoxy group, a methyl group, and a phenyl group attached to the pyridine ring, which influences its reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. A notable investigation assessed its cytotoxic effects against various cancer cell lines, including HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast). The results demonstrated promising antiproliferative effects, with some derivatives exhibiting IC50 values as low as 1.38 µM against MDA-MB-231 cells, comparable to standard chemotherapeutics like 5-fluorouracil .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 | 1.53 | |
| This compound | DU145 | 1.65 | |
| This compound | MDA-MB-231 | 1.38 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may exhibit significant inhibitory effects against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still being compiled.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may modulate the activity of certain kinases or phosphatases involved in cell proliferation and survival pathways. Further studies utilizing molecular docking and dynamics simulations are necessary to elucidate these interactions in detail .
Study on Cytotoxicity
A comprehensive study conducted by researchers synthesized various derivatives of methoxypyridine compounds and evaluated their cytotoxicity against multiple cancer cell lines. The study found that compounds similar to this compound exhibited varied degrees of toxicity, with structure–activity relationship (SAR) analyses revealing that larger substituents on the phenyl ring generally enhanced anticancer activity .
Research on Antimicrobial Effects
Another study focused on assessing the antimicrobial properties of substituted pyridines, including this compound. The findings indicated that certain derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Q & A
Q. What are the optimal synthetic routes for 2-methoxy-3-methyl-5-phenylpyridine in laboratory settings?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting substituted pyridine derivatives with methoxy and phenyl precursors in the presence of a base (e.g., triethylamine or pyridine) under inert conditions (e.g., nitrogen atmosphere) in solvents like dichloromethane or tetrahydrofuran. Reaction optimization should focus on temperature control (typically 50–80°C) and stoichiometric ratios to maximize yield (>70%) and purity (>95%) .
Q. How can researchers characterize the purity and structure of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm functional groups and regiochemistry.
- Mass spectrometry (ESI or EI-MS) for molecular weight validation.
- Infrared spectroscopy (IR) to identify key bonds (e.g., C-O in methoxy groups).
- HPLC or GC-MS for purity assessment, especially to detect unreacted precursors or side products .
Q. What role do the methoxy and phenyl groups play in the compound’s reactivity?
The methoxy group enhances electron density on the pyridine ring via resonance, making it susceptible to electrophilic substitution. The phenyl group contributes steric bulk, influencing regioselectivity in further functionalization (e.g., halogenation or cross-coupling reactions). Computational modeling (DFT) can predict reactive sites for targeted modifications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies may arise from variations in assay conditions, purity, or structural analogs. Mitigation strategies include:
- Standardized bioassays : Use consistent cell lines (e.g., HEK293 or HeLa) and controls.
- Purity validation : Employ HPLC-MS to ensure >98% purity, as impurities (e.g., unreacted starting materials) may confound results.
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate activity contributors .
Q. What methodologies are recommended for optimizing reaction yields in multi-step syntheses involving this compound?
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling steps.
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for intermediate stability.
- In-situ monitoring : Use TLC or inline IR to track reaction progress and minimize side reactions. For example, unstable intermediates may require low-temperature quenching (-20°C) .
Q. How can the compound’s stability under varying pH and temperature conditions be evaluated for pharmacological applications?
- Accelerated stability studies : Incubate the compound in buffers (pH 3–10) at 25°C, 37°C, and 50°C for 1–4 weeks. Monitor degradation via HPLC.
- Light sensitivity tests : Expose to UV-Vis light and analyze photodegradation products.
- Mass spectrometry fragmentation patterns : Identify hydrolytic or oxidative degradation pathways .
Q. What advanced techniques are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Surface plasmon resonance (SPR) : Quantify binding affinities (KD values) in real-time.
- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to identify binding motifs.
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 50–80°C | Higher temps risk decomposition |
| Solvent | THF or DCM | THF improves miscibility |
| Catalyst (if used) | Pd(PPh₃)₄ (1–5 mol%) | Reduces side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
